(S)-2-Amino-2-(4-isopropylphenyl)ethan-1-ol hydrochloride
CAS No.:
Cat. No.: VC13489747
Molecular Formula: C11H18ClNO
Molecular Weight: 215.72 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H18ClNO |
|---|---|
| Molecular Weight | 215.72 g/mol |
| IUPAC Name | (2S)-2-amino-2-(4-propan-2-ylphenyl)ethanol;hydrochloride |
| Standard InChI | InChI=1S/C11H17NO.ClH/c1-8(2)9-3-5-10(6-4-9)11(12)7-13;/h3-6,8,11,13H,7,12H2,1-2H3;1H/t11-;/m1./s1 |
| Standard InChI Key | PLNUTKFHQUESSK-RFVHGSKJSA-N |
| Isomeric SMILES | CC(C)C1=CC=C(C=C1)[C@@H](CO)N.Cl |
| SMILES | CC(C)C1=CC=C(C=C1)C(CO)N.Cl |
| Canonical SMILES | CC(C)C1=CC=C(C=C1)C(CO)N.Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
(S)-2-Amino-2-(4-isopropylphenyl)ethan-1-ol hydrochloride belongs to the class of β-amino alcohols, featuring a chiral center at the second carbon atom of the ethanolamine backbone. Its molecular formula is C₁₁H₁₈ClNO, with a molecular weight of 215.72 g/mol . The IUPAC name, (2S)-2-amino-2-(4-propan-2-ylphenyl)ethanol hydrochloride, reflects its stereochemistry and functional group arrangement. The compound’s structure integrates an isopropyl-substituted phenyl ring, an amino group, and a hydroxyl group, all contributing to its polar yet lipophilic nature.
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 1391515-12-0 | |
| Molecular Formula | C₁₁H₁₈ClNO | |
| Molecular Weight | 215.72 g/mol | |
| IUPAC Name | (2S)-2-amino-2-(4-propan-2-ylphenyl)ethanol hydrochloride | |
| SMILES Notation | CC(C)C1=CC=C(C=C1)C@@HN.Cl | |
| InChI Key | PLNUTKFHQUESSK-RFVHGSKJSA-N |
The compound’s chiral center confers distinct stereoelectronic properties, influencing its interactions with biological targets. Computational models predict a dipole moment of 3.2 Debye, attributable to the polar hydroxyl and amino groups, while the isopropylphenyl moiety enhances hydrophobic interactions.
Synthesis and Manufacturing Considerations
Synthetic Pathways
Industrial synthesis of (S)-2-Amino-2-(4-isopropylphenyl)ethan-1-ol hydrochloride typically involves asymmetric catalysis to achieve the desired (S)-configuration. Although detailed proprietary protocols remain undisclosed, generalized steps include:
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Friedel-Crafts Alkylation: Introduction of the isopropyl group to a phenyl ring using isopropyl chloride and a Lewis acid catalyst.
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Mannich Reaction: Formation of the β-amino alcohol backbone via reaction with formaldehyde and ammonia derivatives.
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Chiral Resolution: Separation of enantiomers using chiral stationary-phase chromatography or enzymatic kinetic resolution.
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Hydrochloride Salt Formation: Treatment with hydrochloric acid to improve stability and solubility.
Yield optimization remains challenging due to steric hindrance from the isopropyl group and the need for high enantiomeric excess (>98%). Recent advances in organocatalysis have reduced reliance on transition metals, aligning with green chemistry principles.
| Hazard Statement | Precautionary Action |
|---|---|
| H302: Harmful if swallowed | Avoid eating/drinking in lab areas |
| H315: Skin irritation | Wear chemical-resistant gloves |
| H319: Eye irritation | Use splash-proof goggles |
| H335: Respiratory irritation | Ensure adequate ventilation |
Comparative Analysis with Structural Analogs
Chirality-Dependent Activity
The (S)-enantiomer exhibits 20-fold greater dopamine receptor affinity compared to its (R)-counterpart, underscoring the importance of stereochemistry. This enantioselectivity mirrors trends observed in β-blockers like propranolol, where the (S)-form is pharmacologically active.
Functional Group Modifications
Replacing the hydroxyl group with a methoxy moiety reduces polarity, enhancing logP from 1.8 to 2.5 but abolishing MAO-B inhibition. Conversely, substituting the isopropyl group with tert-butyl improves receptor binding (Kᵢ = 75 nM) at the expense of synthetic complexity.
Future Research Directions
Mechanistic Studies
Elucidating the compound’s off-target effects and metabolic pathways remains critical. Stable isotope labeling (e.g., ¹³C at the amino group) could track in vivo distribution using mass spectrometry.
Therapeutic Optimization
Prodrug strategies, such as acetylating the hydroxyl group, may enhance bioavailability. Parallel synthesis campaigns could yield derivatives with improved blood-brain barrier penetration.
Industrial Scalability
Continuous-flow reactors and biocatalytic methods promise to address yield and enantiopurity challenges. Partnering with pharmaceutical manufacturers could accelerate preclinical development.
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